molecular formula C21H15BrN2OS B2926590 4-(4-bromophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine CAS No. 761395-31-7

4-(4-bromophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine

Cat. No. B2926590
CAS RN: 761395-31-7
M. Wt: 423.33
InChI Key: ARJVWIVRTVWRFW-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine (4BP-4PPT) is a novel synthetic compound that has been studied for its potential applications in scientific research. This compound has a unique structure, consisting of a bromophenyl ring and a phenoxyphenyl thiazole ring. It is a highly water-soluble compound, with a solubility of over 2 g/L in water. 4BP-4PPT has a wide range of applications in scientific research, including drug design and development, enzyme inhibition, and metabolic regulation.

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Simulations

One study focused on the corrosion inhibition performances of thiazole derivatives, including those similar to 4-(4-bromophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine, against iron metal corrosion. Through density functional theory (DFT) calculations and molecular dynamics simulations, the study provided insights into the interactions between metal surfaces and these molecules, contributing to the development of corrosion inhibitors (Kaya et al., 2016).

Fluorescent and Colorimetric pH Probes

Another area of research involves the development of highly water-soluble fluorescent and colorimetric pH probes based on benzothiazole derivatives. These probes show potential for real-time pH sensing in intracellular environments, indicating their applicability in biological and chemical sensing applications (Diana et al., 2020).

Synthesis of Benzimidazoles

Research also includes the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines, showcasing the versatility of bromophenyl derivatives in synthesizing complex organic structures with potential utility in various chemical processes (Lygin & Meijere, 2009).

properties

IUPAC Name

4-(4-bromophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2OS/c22-16-8-6-15(7-9-16)20-14-26-21(24-20)23-17-10-12-19(13-11-17)25-18-4-2-1-3-5-18/h1-14H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJVWIVRTVWRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine

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